molecular formula C13H15N5O6 B13945244 1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide CAS No. 61785-56-6

1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide

Cat. No.: B13945244
CAS No.: 61785-56-6
M. Wt: 337.29 g/mol
InChI Key: WEKPPFGPFSTMIB-UHFFFAOYSA-N
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Description

The compound 1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide is a piperazine derivative characterized by a 7-nitrobenzofurazan substituent, an ethyl ester group, and an N-oxide functionalization. Benzofurazan (benzofuroxan) is a bicyclic heteroaromatic system containing fused oxygen and nitrogen atoms, which imparts unique electronic and steric properties. The ethyl ester moiety improves lipophilicity, aiding membrane permeability, while the N-oxide modification may alter metabolic stability and binding interactions with biological targets .

This compound is structurally analogous to other piperazinecarboxylic acid esters but distinguished by its benzofurazan core and N-oxide group.

Properties

CAS No.

61785-56-6

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

ethyl 4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15N5O6/c1-2-23-13(19)16-7-5-15(6-8-16)10-4-3-9(17(20)21)11-12(10)18(22)24-14-11/h3-4H,2,5-8H2,1H3

InChI Key

WEKPPFGPFSTMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Disubstituted Piperazine Intermediates

  • Starting from 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid ethyl ester, prepared via reaction of 2,3-dibromopropionic acid ethyl ester with N,N-dibenzylethylenediamine in toluene at 80–100 °C.
  • This intermediate is then reduced with lithium aluminum hydride in ether under inert atmosphere to yield 1,4-bis(phenylmethyl)-2-piperazinemethanol.
  • Subsequent chlorination with thionyl chloride in carbon tetrachloride at 50–60 °C affords reactive intermediates for further substitution reactions.

Formation of Benzofurazan Derivatives

  • Benzofuran-2-yl methyl ketone is oxidized using selenium dioxide in dioxane-water mixture at 55–60 °C to produce 2,2-dihydroxy-1-(2-benzofuranyl)ethanone.
  • Reaction with ethylene diamine and sodium borohydride yields 2-(2-benzofuranyl)piperazine, a crucial intermediate for coupling with piperazine derivatives.

Coupling of Piperazine and Benzofurazan Moieties

  • The piperazine intermediate is reacted with benzofurazan derivatives bearing nitro substituents under controlled conditions (e.g., in pyridine under argon atmosphere at 120–130 °C) to form the core 4-(7-nitro-4-benzofurazanyl)-piperazine structure.
  • This step involves nucleophilic substitution and condensation reactions to link the heterocyclic systems.

Introduction of the Ethyl Ester Group

  • The carboxylic acid functionality on piperazine is esterified using ethyl iodide and potassium carbonate in dimethylformamide (DMF) at 80–90 °C.
  • This reaction yields the ethyl ester derivative essential for the final compound's bioactivity and solubility profile.

N-Oxidation of the Piperazine Nitrogen

  • The N-oxide is introduced by oxidation of the piperazine nitrogen using appropriate oxidizing agents, typically peracids or hydrogen peroxide under mild conditions.
  • This oxidation step is critical to confer the N-oxide functionality, which influences the compound's electronic properties and biological activity.

Summary of Key Reaction Conditions

Step Reactants/Intermediates Reagents/Conditions Yield/Notes
Piperazinecarboxylic acid ester synthesis 2,3-Dibromopropionic acid ethyl ester + N,N-dibenzylethylenediamine Toluene, 80–100 °C Intermediate for further steps
Reduction to piperazinemethanol 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid ethyl ester Lithium aluminum hydride, ether, reflux, inert atmosphere High purity intermediate
Benzofurazan intermediate formation Benzofuran-2-yl methyl ketone Selenium dioxide, dioxane-water, 55–60 °C Key benzofurazan intermediate
Coupling reaction Piperazine intermediate + benzofurazan derivative Pyridine, sealed tube, 120–130 °C, argon Forms core heterocyclic structure
Esterification Piperazinecarboxylic acid derivative Ethyl iodide, potassium carbonate, DMF, 80–90 °C Ethyl ester formation
N-Oxidation Piperazine derivative Peracid or hydrogen peroxide, mild conditions Introduces N-oxide functionality

Chemical Reactions Analysis

Types of Reactions

7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications, such as drug development and chemical research .

Scientific Research Applications

7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the release of nitric oxide upon metabolism by glutathione S-transferases. Nitric oxide then exerts its effects by targeting various cellular sites, leading to post-translational modifications such as S-nitrosylation and DNA nitration. These modifications can induce apoptosis in cancer cells, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzofurazan core distinguishes it from simpler phenyl-substituted analogs (e.g., 4-nitrophenyl derivatives) by introducing a fused heterocyclic system. This structural feature may enhance π-π stacking interactions with biological targets or confer fluorescence .

Pharmacological and Functional Comparison

  • Target Compound : Likely exhibits fluorescence due to the benzofurazan moiety, making it suitable for imaging studies. The nitro group may enhance binding to electron-deficient enzyme active sites (e.g., nitroreductases) .
  • JZL195: A cannabinoid receptor ligand with demonstrated activity in neuropharmacological studies. Its nitro group and ester functionality are critical for receptor affinity and metabolic stability .
  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate : The sulfonyl group may confer protease resistance, extending half-life in biological systems compared to esters lacking electron-withdrawing groups .
  • Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: The amino group enables conjugation or derivatization, but the absence of a nitro or N-oxide limits its utility in redox-active applications .

Biological Activity

1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide (CAS No. 61785-56-6) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H15N5O6
  • Molecular Weight : 337.288 g/mol
  • LogP : 1.9691 (indicates moderate lipophilicity)
  • PSA (Polar Surface Area) : 130.09 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitrobenzofurazan moiety is known for its role in generating reactive oxygen species (ROS), which can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells. Additionally, the piperazine ring is often involved in receptor binding and modulation.

Antimicrobial Activity

Research has indicated that derivatives of piperazinecarboxylic acids exhibit antimicrobial properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The specific compound under investigation has not been extensively tested for direct antimicrobial activity; however, its structural similarities suggest potential efficacy.

Anticancer Properties

The compound's ability to generate ROS suggests a potential role in cancer therapy. Compounds that induce oxidative stress can selectively target cancer cells while sparing normal cells. Preliminary studies indicate that related compounds have shown promise in inhibiting tumor growth in various cancer models .

Neuroprotective Effects

Some studies have suggested that piperazine derivatives may exhibit neuroprotective effects. This is particularly relevant for compounds that can modulate neurotransmitter systems or provide protection against neurodegenerative processes . The specific N-oxide derivative may have implications for treating conditions such as Alzheimer's disease or Parkinson's disease.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various piperazine derivatives, it was found that certain modifications led to enhanced activity against E. coli. While the specific compound was not tested, structural analogs demonstrated significant inhibition at concentrations ranging from 50 to 400 mg/kg in murine models .

Study 2: Cancer Cell Line Testing

A related study focused on the anticancer activity of nitro-substituted piperazines showed that these compounds could induce apoptosis in human cancer cell lines through ROS generation and subsequent activation of apoptotic pathways . This suggests a potential pathway for therapeutic development using the compound .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of gram-negative bacteria
AnticancerInduction of apoptosis via ROS generation
NeuroprotectivePotential modulation of neurotransmitter systems

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